Cas no 2228863-10-1 (4-(4-bromo-3-methoxyphenyl)-1,3-oxazolidin-2-one)

4-(4-bromo-3-methoxyphenyl)-1,3-oxazolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(4-bromo-3-methoxyphenyl)-1,3-oxazolidin-2-one
- 2228863-10-1
- EN300-1927539
-
- インチ: 1S/C10H10BrNO3/c1-14-9-4-6(2-3-7(9)11)8-5-15-10(13)12-8/h2-4,8H,5H2,1H3,(H,12,13)
- InChIKey: JILLODLLEIMPKV-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1OC)C1COC(N1)=O
計算された属性
- 精确分子量: 270.98441g/mol
- 同位素质量: 270.98441g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 249
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.6Ų
- XLogP3: 1.9
4-(4-bromo-3-methoxyphenyl)-1,3-oxazolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1927539-0.25g |
4-(4-bromo-3-methoxyphenyl)-1,3-oxazolidin-2-one |
2228863-10-1 | 0.25g |
$840.0 | 2023-09-17 | ||
Enamine | EN300-1927539-1g |
4-(4-bromo-3-methoxyphenyl)-1,3-oxazolidin-2-one |
2228863-10-1 | 1g |
$914.0 | 2023-09-17 | ||
Enamine | EN300-1927539-0.05g |
4-(4-bromo-3-methoxyphenyl)-1,3-oxazolidin-2-one |
2228863-10-1 | 0.05g |
$768.0 | 2023-09-17 | ||
Enamine | EN300-1927539-10.0g |
4-(4-bromo-3-methoxyphenyl)-1,3-oxazolidin-2-one |
2228863-10-1 | 10g |
$4852.0 | 2023-05-31 | ||
Enamine | EN300-1927539-1.0g |
4-(4-bromo-3-methoxyphenyl)-1,3-oxazolidin-2-one |
2228863-10-1 | 1g |
$1129.0 | 2023-05-31 | ||
Enamine | EN300-1927539-5.0g |
4-(4-bromo-3-methoxyphenyl)-1,3-oxazolidin-2-one |
2228863-10-1 | 5g |
$3273.0 | 2023-05-31 | ||
Enamine | EN300-1927539-0.5g |
4-(4-bromo-3-methoxyphenyl)-1,3-oxazolidin-2-one |
2228863-10-1 | 0.5g |
$877.0 | 2023-09-17 | ||
Enamine | EN300-1927539-0.1g |
4-(4-bromo-3-methoxyphenyl)-1,3-oxazolidin-2-one |
2228863-10-1 | 0.1g |
$804.0 | 2023-09-17 | ||
Enamine | EN300-1927539-2.5g |
4-(4-bromo-3-methoxyphenyl)-1,3-oxazolidin-2-one |
2228863-10-1 | 2.5g |
$1791.0 | 2023-09-17 | ||
Enamine | EN300-1927539-5g |
4-(4-bromo-3-methoxyphenyl)-1,3-oxazolidin-2-one |
2228863-10-1 | 5g |
$2650.0 | 2023-09-17 |
4-(4-bromo-3-methoxyphenyl)-1,3-oxazolidin-2-one 関連文献
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
4-(4-bromo-3-methoxyphenyl)-1,3-oxazolidin-2-oneに関する追加情報
4-(4-Bromo-3-Methoxyphenyl)-1,3-Oxazolidin-2-One: A Comprehensive Overview
4-(4-Bromo-3-Methoxyphenyl)-1,3-Oxazolidin-2-One, also known by its CAS number 2228863-10-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of oxazolidinones, which are widely studied for their potential applications in drug discovery and material science. The structure of this compound is characterized by a 1,3-oxazolidinone ring fused with a substituted phenyl group, specifically a 4-bromo-3-methoxyphenyl moiety. This unique combination of functional groups makes it a valuable molecule for exploring various chemical reactions and biological activities.
The synthesis of 4-(4-Bromo-3-Methoxyphenyl)-1,3-Oxazolidin-2-One typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled the efficient construction of such complex molecules. For instance, researchers have employed strategies such as nucleophilic aromatic substitution and cyclization reactions to assemble this compound. The use of transition metal catalysts has also been reported to enhance the yield and selectivity of these reactions, making the synthesis more scalable and cost-effective.
One of the most intriguing aspects of this compound is its potential biological activity. Studies have shown that oxazolidinones, including this derivative, exhibit antimicrobial properties. Specifically, they have been tested against various bacterial strains, including drug-resistant pathogens, demonstrating promising results. The presence of the bromine and methoxy groups in the phenyl ring is believed to contribute to these activities by modulating the molecule's electronic properties and enhancing its bioavailability.
In addition to its antimicrobial properties, 4-(4-Bromo-3-Methoxyphenyl)-1,3-Oxazolidin-2-One has also been explored for its role in enzyme inhibition. Recent research has focused on its ability to inhibit key enzymes involved in metabolic pathways, which could pave the way for its application in treating metabolic disorders. The compound's ability to interact with these enzymes is attributed to its structural flexibility and the presence of functional groups that facilitate binding.
The chemical stability of this compound is another area of interest. Studies have shown that it exhibits good thermal stability under standard conditions, making it suitable for various industrial applications. However, its reactivity under specific conditions, such as in the presence of strong acids or bases, requires careful consideration during synthesis and storage.
From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to characterize this compound. These methods provide detailed insights into its molecular structure and purity, ensuring that the compound meets high-quality standards for both research and commercial use.
In conclusion, 4-(4-Bromo-3-Methoxyphenyl)-1,3-Oxazolidin-2-One (CAS No: 2228863-10-1) is a versatile compound with a wide range of applications in chemistry and pharmacology. Its unique structure, combined with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for researchers exploring new drug candidates and materials. As ongoing studies continue to uncover its potential, this compound is likely to play an increasingly important role in both academic research and industrial applications.
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